molecular formula C10H12N4O2 B2432226 Benzyl 2-azidoethylcarbamate CAS No. 146552-66-1

Benzyl 2-azidoethylcarbamate

Cat. No.: B2432226
CAS No.: 146552-66-1
M. Wt: 220.232
InChI Key: PKZPDLNPHGAPRU-UHFFFAOYSA-N
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Description

Benzyl 2-azidoethylcarbamate is an organic compound with the molecular formula C10H12N4O2 It is a derivative of carbamate, featuring a benzyl group and an azidoethyl moiety

Mechanism of Action

Target of Action

Benzyl carbamates, a related class of compounds, are often used as protected forms of ammonia in the synthesis of primary amines . Therefore, it’s plausible that Benzyl 2-Azidoethylcarbamate may interact with similar biological targets.

Mode of Action

Benzyl carbamates are known to act as protecting groups for ammonia in the synthesis of primary amines . After N-alkylation, the benzyl carbamate group is removable with Lewis acids

Pharmacokinetics

Benzyl carbamates are generally soluble in organic solvents and moderately soluble in water , which could influence their absorption and distribution. The metabolism and excretion of these compounds would likely depend on their specific chemical structure and the biological system in which they are used.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other chemical species could affect its reactivity and interactions with its targets. Moreover, its solubility in different solvents could influence its distribution and bioavailability in various environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-azidoethylcarbamate can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with 2-azidoethanol. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:

  • Formation of Benzyl Chloroformate:

    • Benzyl alcohol reacts with phosgene to form benzyl chloroformate.
    • Reaction conditions: Room temperature, inert atmosphere.
  • Reaction with 2-Azidoethanol:

    • Benzyl chloroformate reacts with 2-azidoethanol in the presence of a base.
    • Reaction conditions: Mild temperature, typically around 0-25°C.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of carbamate synthesis apply. Industrial synthesis would likely involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-azidoethylcarbamate undergoes various chemical reactions, including:

  • Substitution Reactions:

    • The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines upon reduction.
    • Common reagents: Sodium azide, reducing agents like lithium aluminum hydride.
  • Reduction Reactions:

    • The azido group can be reduced to an amine using hydrogenation or other reducing agents.
    • Common reagents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
  • Oxidation Reactions:

    • The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
    • Common reagents: Potassium permanganate, chromium trioxide.

Major Products:

  • Reduction of the azido group yields benzyl 2-aminoethylcarbamate.
  • Oxidation of the benzyl group yields benzaldehyde or benzoic acid, depending on the conditions.

Scientific Research Applications

Benzyl 2-azidoethylcarbamate has several applications in scientific research:

  • Organic Synthesis:

    • Used as an intermediate in the synthesis of more complex molecules.
    • Acts as a precursor for the introduction of azido groups in organic compounds.
  • Medicinal Chemistry:

    • Potential use in the development of pharmaceuticals, particularly those involving azido groups for bioorthogonal chemistry.
  • Bioconjugation:

    • Utilized in click chemistry for the conjugation of biomolecules.
    • The azido group reacts with alkynes in the presence of a copper catalyst to form triazoles.
  • Material Science:

    • Employed in the synthesis of functionalized polymers and materials with specific properties.

Comparison with Similar Compounds

Benzyl 2-azidoethylcarbamate can be compared with other azidoethylcarbamates and benzyl carbamates:

    Similar Compounds:

Uniqueness:

  • The presence of both a benzyl group and an azidoethyl moiety makes this compound unique.
  • The azido group provides versatility in chemical reactions, particularly in click chemistry and bioconjugation.

Properties

IUPAC Name

benzyl N-(2-azidoethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c11-14-13-7-6-12-10(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZPDLNPHGAPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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